
(3,4-Dichlorophenethyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dichlorophenethyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenethyl group substituted with chlorine atoms at the 3 and 4 positions. This compound is part of the larger class of boronic acids, which are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing (3,4-Dichlorophenethyl)boronic acid involves the hydroboration of an appropriate alkene or alkyne precursor. This process typically includes the addition of a boron-hydrogen bond across the carbon-carbon multiple bond, followed by oxidation to yield the boronic acid. Another common method is the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate, under low-temperature conditions to prevent over-alkylation .
Industrial Production Methods
Industrial production of boronic acids, including this compound, often employs large-scale hydroboration processes. These methods are optimized for high yield and purity, utilizing catalysts and controlled reaction environments to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(3,4-Dichlorophenethyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of boranes.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent oxidation .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while oxidation reactions yield boronic esters or borates .
Scientific Research Applications
(3,4-Dichlorophenethyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3,4-Dichlorophenethyl)boronic acid primarily involves its ability to form covalent bonds with target molecules. In cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of new carbon-carbon bonds. In biological applications, the boronic acid group can interact with diols and other nucleophilic groups, forming reversible covalent complexes that are useful in sensing and molecular recognition .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- (3,4-Difluorophenethyl)boronic acid
- (3,4-Dimethoxyphenethyl)boronic acid
Uniqueness
(3,4-Dichlorophenethyl)boronic acid is unique due to the presence of chlorine atoms at the 3 and 4 positions on the phenethyl group. This substitution can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable reagent in specific synthetic applications .
Properties
Molecular Formula |
C8H9BCl2O2 |
|---|---|
Molecular Weight |
218.87 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)ethylboronic acid |
InChI |
InChI=1S/C8H9BCl2O2/c10-7-2-1-6(5-8(7)11)3-4-9(12)13/h1-2,5,12-13H,3-4H2 |
InChI Key |
SDZPETLZRADZJG-UHFFFAOYSA-N |
Canonical SMILES |
B(CCC1=CC(=C(C=C1)Cl)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


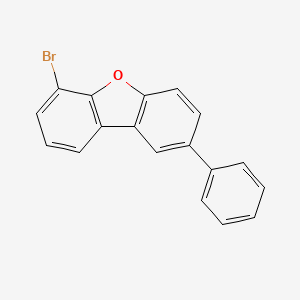
![5-Octyl-1,3-di(thiophen-2-yl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B13978635.png)
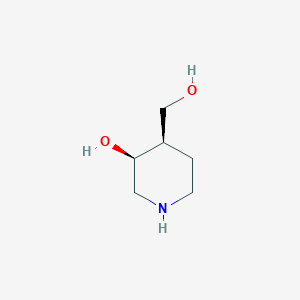
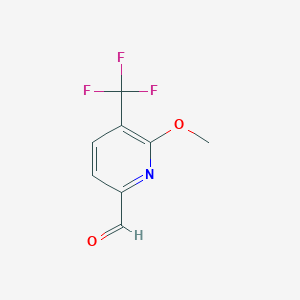
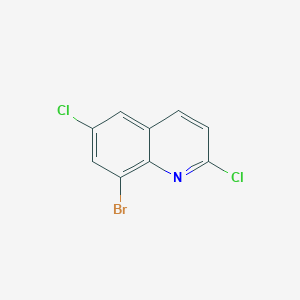
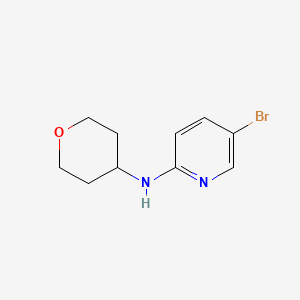
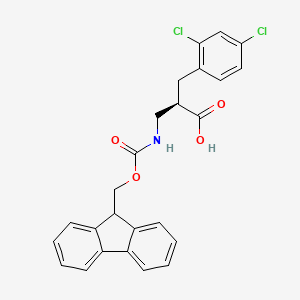
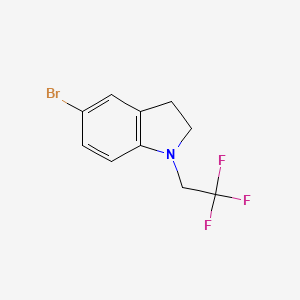
![6-Chloroimidazo[1,2-a]pyridine-8-methanol](/img/structure/B13978681.png)
![Benzo[h]quinoline-4-carbonitrile](/img/structure/B13978688.png)
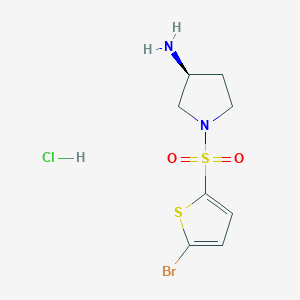
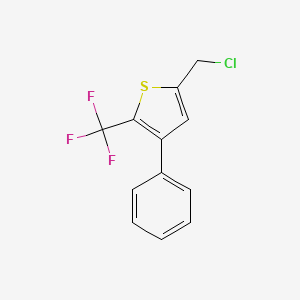
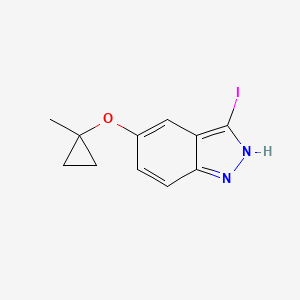
![Methyl 2-{[(3-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B13978731.png)
